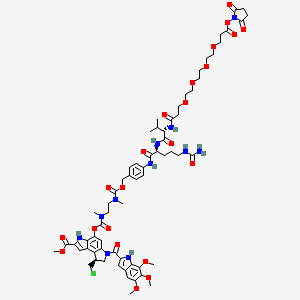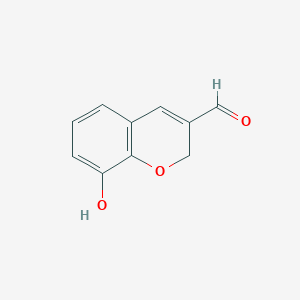![molecular formula C39H50N4O4 B11931758 3-[(9Z,19Z,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B11931758.png)
3-[(9Z,19Z,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α is a second-generation photosensitizer used in photodynamic therapy (PDT). This compound is derived from pyropheophorbide-α and has been extensively studied for its potential in treating various types of cancer. The unique structure of 2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α allows it to generate reactive oxygen species (ROS) upon light activation, which can induce cell death in targeted cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α involves the modification of pyropheophorbide-αThis is typically achieved through a series of chemical reactions, including esterification and reduction .
Industrial Production Methods: Industrial production of 2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive oxygen species (ROS) upon light activation.
Reduction: Reduction reactions can modify the hexyloxyethyl group, altering the compound’s properties.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing the compound’s photodynamic properties.
Common Reagents and Conditions:
Oxidation: Light and oxygen are essential for the oxidation process in photodynamic therapy.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various organic reagents can be employed depending on the desired functional group.
Major Products Formed: The primary product of interest is the ROS generated during photodynamic therapy, which induces cell death in cancer cells .
Scientific Research Applications
2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α involves its activation by light, leading to the generation of ROS. These ROS cause oxidative damage to cellular components, inducing apoptosis in cancer cells. The compound primarily targets cellular organelles such as mitochondria and the endoplasmic reticulum .
Comparison with Similar Compounds
Photofrin: Another photosensitizer used in photodynamic therapy but with different photophysical properties.
Temoporfin: A second-generation photosensitizer with a different chemical structure.
Verteporfin: Used in treating macular degeneration and has distinct absorption characteristics.
Uniqueness: 2-(1-Hexyloxyethyl)-2-devinyl Pyropheophorbide-α stands out due to its higher ROS generation efficiency and better photophysical properties compared to other photosensitizers. Its ability to localize within specific cellular organelles enhances its effectiveness in photodynamic therapy .
Properties
Molecular Formula |
C39H50N4O4 |
|---|---|
Molecular Weight |
638.8 g/mol |
IUPAC Name |
3-[(9Z,19Z,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid |
InChI |
InChI=1S/C39H50N4O4/c1-8-10-11-12-15-47-24(7)36-22(5)30-17-29-21(4)26(13-14-35(45)46)38(42-29)27-16-34(44)37-23(6)31(43-39(27)37)18-32-25(9-2)20(3)28(40-32)19-33(36)41-30/h17-19,21,24,26,31,40-42H,8-16H2,1-7H3,(H,45,46)/b28-19?,29-17-,32-18-,38-27?/t21-,24?,26-,31?/m0/s1 |
InChI Key |
IWNIBGWMMPUSGZ-FWRNXRFJSA-N |
Isomeric SMILES |
CCCCCCOC(C)C1=C2C=C3C(=C(/C(=C/C4C(=C5C(=O)CC(=C6[C@H]([C@@H](/C(=C/C(=C1C)N2)/N6)C)CCC(=O)O)C5=N4)C)/N3)CC)C |
Canonical SMILES |
CCCCCCOC(C)C1=C2C=C3C(=C(C(=CC4C(=C5C(=O)CC(=C6C(C(C(=CC(=C1C)N2)N6)C)CCC(=O)O)C5=N4)C)N3)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B11931686.png)
![(7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11931689.png)
![(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1R)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11931696.png)


![4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride](/img/structure/B11931721.png)



![5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide](/img/structure/B11931749.png)
![1,4-bis[(4E)-5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane dihydrochloride](/img/structure/B11931750.png)
![4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B11931752.png)
